![molecular formula C12H19N5S B279907 N-isobutyl-N-{5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine](/img/structure/B279907.png)
N-isobutyl-N-{5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-N-{5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-isobutyl-N-{5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response, and the inhibition of COX-2 can lead to a reduction in inflammation.
Biochemical and Physiological Effects
N-isobutyl-N-{5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, inhibit tumor cell growth, and have antimicrobial activity. Additionally, this compound has been shown to have a low toxicity profile, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-isobutyl-N-{5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine in lab experiments is its high yield and purity. Additionally, this compound has a low toxicity profile, making it safe to use in various studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of N-isobutyl-N-{5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine in scientific research. One of the most significant directions is in the development of new drugs for the treatment of various diseases, including cancer and inflammation. Additionally, this compound can be used as a tool for studying the mechanism of action of various enzymes and pathways involved in disease development. Further research is needed to fully understand the potential applications of this compound in scientific research.
In conclusion, N-isobutyl-N-{5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine is a compound that has shown promising results in various studies. This compound has a wide range of potential applications in scientific research, including drug development and the study of enzyme and pathway mechanisms. The synthesis method of this compound is straightforward, and the yield and purity are high. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
The synthesis method of N-isobutyl-N-{5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine involves the reaction of isobutylamine with 2-(4-methyl-1H-pyrazol-1-yl)ethyl chloride, followed by the reaction of the resulting product with thiosemicarbazide. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the product is high, and the purity can be achieved through various purification techniques.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-N-{5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine has a wide range of potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has shown promising results in various studies, including anti-inflammatory, antitumor, and antimicrobial activities.
Eigenschaften
Molekularformel |
C12H19N5S |
|---|---|
Molekulargewicht |
265.38 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-5-[2-(4-methylpyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H19N5S/c1-9(2)6-13-12-16-15-11(18-12)4-5-17-8-10(3)7-14-17/h7-9H,4-6H2,1-3H3,(H,13,16) |
InChI-Schlüssel |
SXJYPWHJGRUORG-UHFFFAOYSA-N |
SMILES |
CC1=CN(N=C1)CCC2=NN=C(S2)NCC(C)C |
Kanonische SMILES |
CC1=CN(N=C1)CCC2=NN=C(S2)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



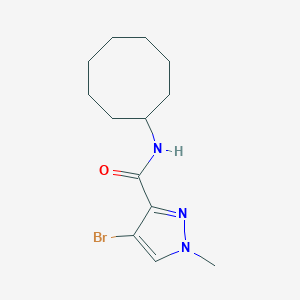
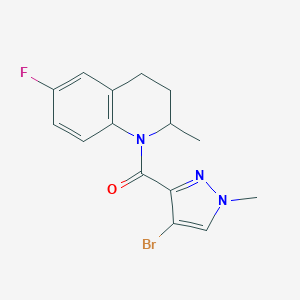
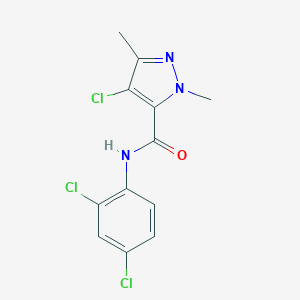
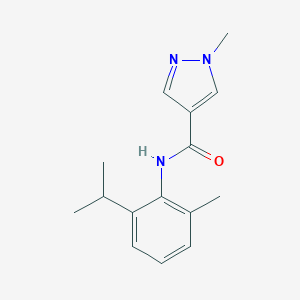
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B279830.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279839.png)
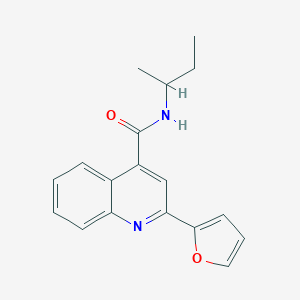
![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)